molecular formula C9H6N2 B188025 3-(Cyanomethyl)benzonitrile CAS No. 16532-78-8

3-(Cyanomethyl)benzonitrile

Cat. No.: B188025
CAS No.: 16532-78-8
M. Wt: 142.16 g/mol
InChI Key: OQKZSMMMKYJQJP-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)benzonitrile is an organic compound with the molecular formula C9H6N2. It is a derivative of benzonitrile, where a cyanomethyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

The primary target of 3-(Cyanomethyl)benzonitrile is nitrilase , an enzyme of the nitrilase superfamily . Nitrilase can catalyze a series of nitriles into corresponding carboxylic acids . This enzyme has been found to have high regio-, chemo- and stereoselectivity .

Mode of Action

This compound interacts with nitrilase in a process known as regioselective hydrolysis . This process involves the hydrolysis of only one cyano group of dinitriles into corresponding cyanocarboxylic acids . The interaction results in changes at the molecular level, leading to the production of specific products with high selectivity .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the nitrilase-mediated biocatalysis reaction . This reaction involves the conversion of nitriles into corresponding carboxylic acids with the liberation of ammonia in a one-step reaction . The products of this reaction have excellent regio-, chemo- and stereoselectivity .

Pharmacokinetics

The compound’s interaction with nitrilase suggests that it may be metabolized into carboxylic acids and ammonia

Result of Action

The result of this compound’s action is the production of corresponding carboxylic acids . This is achieved through the hydrolysis of the cyano group of the compound, a process mediated by nitrilase . The products of this reaction are of interest for a variety of applications, including the synthesis of high-value fine chemicals and pharmaceuticals .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of nitrilase and the conditions under which the reaction takes place . Nitrilase-mediated biocatalysis reactions are known for their ambient and mild reaction conditions, environmental friendliness, and no by-product generation . These factors can influence the compound’s action, efficacy, and stability.

Future Directions

Future perspectives clearly elucidating the mechanism of regioselectivity and further molecular modifications of regioselective nitrilases integrating within silico technology for industrial applications were discussed . The potential for the development of new synthetic routes and applications for 3-(Cyanomethyl)benzonitrile and related compounds is an exciting area of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Cyanomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation of toluene derivatives. This process typically requires the presence of a catalyst, such as vanadium oxide, and is conducted at high temperatures and pressures to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyanomethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

3-(Cyanomethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitrilases.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzonitrile: The parent compound, differing by the absence of the cyanomethyl group.

    2-(Cyanomethyl)benzonitrile: A positional isomer with the cyanomethyl group at the ortho position.

    4-(Cyanomethyl)benzonitrile: Another positional isomer with the cyanomethyl group at the para position.

Uniqueness: 3-(Cyanomethyl)benzonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

3-(cyanomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKZSMMMKYJQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333949
Record name 3-(Cyanomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16532-78-8
Record name 3-(Cyanomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyanomethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 9.8 g (200 mmole) of sodium cyanide and 1.61 g (5 mmole) of tetrabutylammonium bromide in 50 ml of water was added a solution of 19.61 g (100 mmole) of α-bromo-m-tolunitrile in 150 ml of dichloromethane. The mixture was stirred at room temperature for 24 hours. To this mixture was added 6.2 ml (100 mmole) of iodomethane. The mixture was stirred at room temperature for 3 hours. The layers were separated and the organic layer was dried over magnesium sulfate and was filtered. The filtrate was evaporated and the residue was triturated with petroleum ether and the insoluble material was collected to give 14.5 g of a white solid, mp-66-9° C.; 100% yield: 1H-NMR (300 MHz, CDCl3) δ (TMS) 3.80-3.90(s, 2H), 7.49-7.72(m, 4H).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
19.61 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Bromomethyl-benzonitrile (150 mg, 0.76 mmol) was dissolved in DMF (2 ml). KCN (55 mg, 0.84 mmol) was dissolved in the minimum amount of water and was added to the reaction. The resulting solution was stirred at 85° C. overnight. The reaction mixture was allowed to cool to room temperature, EtOAc (5 ml) was added, and the solution was washed with saturated NaHCO3 (4×10 ml). The organic layer was dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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